NU2058

Cyclin-dependent kinase Enzymology Inhibitor potency

NU2058 (O6-Cyclohexylmethylguanine) is the essential parent compound for O6-cyclohexylmethylguanine-based CDK inhibitor research. Its well-characterized binding mode (triplet hydrogen bonds to CDK2 Glu81/Leu83) and moderate Ki values (CDK1: 5 μM, CDK2: 12 μM) make it ideal for probing CDK function without extreme potency. Validated to potentiate cisplatin (DMF 3.1) and melphalan (DMF 2.3) in LNCaP and MCF7 cells. Choose NU2058 for reproducible baseline data and assay development.

Molecular Formula C12H17N5O
Molecular Weight 247.30 g/mol
CAS No. 161058-83-9
Cat. No. B1683949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU2058
CAS161058-83-9
SynonymsNU2058
O(6)-cyclohexylmethylguanine
Molecular FormulaC12H17N5O
Molecular Weight247.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17)
InChIKeyMWGXGTJJAOZBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NU2058 (CAS 161058-83-9): Quantifying the CDK1/2 Inhibition and Chemosensitization Profile of a Guanine-Based Purine Analog


NU2058 (O6-Cyclohexylmethylguanine, CAS 161058-83-9) is a guanine-based purine analog that functions as a competitive, ATP-competitive inhibitor of cyclin-dependent kinases CDK1 and CDK2 [1]. It is distinguished by its unique molecular interaction with the CDK2 ATP-binding pocket, forming a characteristic triplet of hydrogen bonds (NH-9 to Glu81, N-3 to Leu83, and 2-NH2 to Leu83), a binding mode confirmed by X-ray crystallography [2]. Beyond CDK inhibition, NU2058 exhibits additional pharmacologically relevant activities, including inhibition of DNA topoisomerase II ATPase and potentiation of DNA-damaging chemotherapeutics like cisplatin and melphalan .

Why NU2058 Cannot Be Interchanged with Its Direct Purine Analog NU6027 or Other In-Class CDK Inhibitors


Despite sharing the O6-cyclohexylmethyl pharmacophore, in-class analogs like NU6027 and NU6102 cannot be substituted for NU2058 due to significant differences in their molecular interactions, potency profiles, and cellular effects. Structural modifications directly impact the mode of ATP-competitive binding, leading to distinct hydrogen-bonding networks within the kinase active site [1]. For instance, the N2-substitution in NU6102 dramatically increases potency (nM range) compared to NU2058's unsubstituted N2 position, resulting in a >1,000-fold difference in IC50 values against CDK2 [2]. Even between NU2058 and NU6027, differences in chemosensitization patterns and cell growth inhibition profiles are evident, indicating that the distinct binding modes have direct functional consequences [3]. Therefore, experimental reproducibility and accurate data interpretation depend on using the correct analog for a given assay context.

NU2058 Technical Differentiation: Quantitative Comparator Data for Informed Procurement


CDK1 and CDK2 Inhibition Potency: NU2058 vs. NU6027 (Ki Values)

NU2058 demonstrates distinct and quantifiably lower potency against CDK1 and CDK2 compared to its pyrimidine analog, NU6027. In a direct head-to-head biochemical study using purified cyclin B1/CDK1 and cyclin A3/CDK2 complexes, NU2058 exhibited Ki values of 5 ± 1 μM and 12 ± 3 μM for CDK1 and CDK2, respectively [1]. In contrast, NU6027, which retains the same cyclohexylmethyl group but has a different core structure, showed significantly lower Ki values of 2.5 ± 0.4 μM (CDK1) and 1.3 ± 0.2 μM (CDK2), reflecting a 2.0-fold and 9.2-fold improvement in potency, respectively [1]. This difference is attributed to the distinct molecular interaction profiles confirmed by crystallography [2].

Cyclin-dependent kinase Enzymology Inhibitor potency

In Vitro Tumor Cell Growth Inhibition: NU2058 vs. NU6027 (GI50 Comparison)

The differential potency at the enzymatic level translates into distinct effects on tumor cell proliferation. When tested against a panel of human tumor cell lines, NU2058 exhibited a mean in vitro growth inhibition (GI50) of 13 ± 7 μM [1]. The comparator NU6027, while more potent at the enzyme level, showed only a modest improvement in cellular GI50, with a mean value of 10 ± 6 μM across the same panel [1]. This suggests that factors beyond intrinsic kinase inhibition, such as cellular permeability or efflux, modulate the cellular efficacy of these analogs.

Cancer cell biology Cytotoxicity Growth inhibition

Potentiation of Cisplatin Cytotoxicity: NU2058's Unique Chemosensitization Activity

NU2058 demonstrates a quantifiable ability to potentiate the cytotoxicity of cisplatin, an effect independent of its CDK2 inhibition . In clonogenic assays using SQ20b cancer cells, a 2-hour treatment with 100 μM NU2058 increased cisplatin cytotoxicity, yielding a Dose Modification Factor (DMF) of 3.1 . Mechanistically, this was associated with a 1.5-fold increase in total intracellular platinum levels and a 2-fold increase in platinum-DNA adduct formation . This chemosensitization profile is not universally shared by all CDK inhibitors and represents a key differentiator for applications involving DNA-damaging agents.

Chemosensitization DNA damage Combination therapy

Potentiation of Melphalan Cytotoxicity: Differential Effects on DNA Alkylating Agents

Beyond cisplatin, NU2058 selectively potentiates the cytotoxicity of the DNA alkylating agent melphalan and its active metabolite. In combination studies, NU2058 enhanced melphalan activity with a Dose Modification Factor (DMF) of 2.3, and potentiated monohydroxymelphalan with a DMF of 1.7 . Importantly, this effect is agent-specific; NU2058 does not potentiate temozolomide or ionizing radiation . This selective chemosensitization profile provides a unique experimental tool for dissecting DNA repair pathways specific to platinum and alkylating agents.

Chemosensitization DNA alkylating agents Melphalan

Ancillary Activity: DNA Topoisomerase II ATPase Inhibition

NU2058 possesses a secondary pharmacological activity: inhibition of DNA topoisomerase II ATPase. The IC50 for this activity is 300 μM . While this is significantly weaker than its CDK inhibition (IC50 ~17-26 μM), it represents a potential off-target effect that may contribute to its cellular phenotype, particularly at higher concentrations. This polypharmacology distinguishes NU2058 from more selective CDK inhibitors and should be considered when interpreting experimental results.

Topoisomerase II DNA damage Polypharmacology

Role as a Lead Compound: Benchmark for NU6102 Discovery and SAR

NU2058 serves as the essential benchmark and lead compound from which the highly potent CDK1/2 inhibitor NU6102 was developed. The SAR program that generated NU6102 started with NU2058, which has IC50 values of 26 μM and 17 μM for CDK1 and CDK2, respectively [1]. Through N2-substitution, NU6102 achieved IC50 values of 9.5 nM and 5.4 nM—a >2,700-fold improvement in potency [1]. This dramatic improvement underscores the critical role of the unsubstituted N2 position in NU2058's unique binding mode, which serves as the foundation for understanding the entire series.

Medicinal chemistry Structure-activity relationship Lead optimization

NU2058 (CAS 161058-83-9): Validated Research Applications Based on Quantitative Evidence


As a Low-Micromolar Tool Compound for Studying CDK1/2 Biology with a Defined Binding Mode

NU2058 is ideally suited for biochemical and cellular studies where a moderate-affinity, ATP-competitive CDK1/2 inhibitor with a well-characterized crystallographic binding mode is required [1]. Its Ki values of 5 μM (CDK1) and 12 μM (CDK2) [1] make it appropriate for probing the functional consequences of CDK inhibition without the extreme potency and potential off-target liabilities of more advanced analogs like NU6102 (IC50 in nM range) [2].

As a Chemosensitization Agent for Investigating DNA Damage Repair Pathways Involving Cisplatin and Melphalan

For research focused on overcoming resistance to platinum-based chemotherapeutics or DNA alkylating agents, NU2058 is the compound of choice. Its validated ability to potentiate cisplatin (DMF = 3.1) and melphalan (DMF = 2.3) provides a quantifiable tool for dissecting the mechanisms of DNA adduct repair and cellular transport .

As an Essential Control and Benchmark Compound for Structure-Activity Relationship (SAR) Studies of O6-Cyclohexylmethylguanine Derivatives

NU2058 is the indispensable parent compound and experimental control for any research program aimed at optimizing the potency or selectivity of O6-cyclohexylmethylguanine-based CDK inhibitors. Its unsubstituted N2 position defines the baseline activity against which all novel derivatives, including the highly potent NU6102, are compared [2].

In Cellular Studies of CDK Inhibition-Induced G1 Arrest in Hormone-Sensitive and -Resistant Cancer Models

NU2058 has been specifically characterized in prostate cancer (LNCaP) and breast cancer (MCF7, MCF7/LCC9) cell lines, where it induces a G1 arrest and increases p27 protein expression without affecting p21 levels . Its GI50 values in LNCaP cell lines (15 ± 4 μM) provide a validated concentration range for studying CDK inhibition in hormone-dependent and -independent contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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